2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol
Description
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Properties
Molecular Formula |
C9H14BrNO2 |
|---|---|
Molecular Weight |
248.12 g/mol |
IUPAC Name |
2-(aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol |
InChI |
InChI=1S/C9H14BrNO2/c1-2-6(5-11)9(12)7-3-4-8(10)13-7/h3-4,6,9,12H,2,5,11H2,1H3 |
InChI Key |
ULUJMJLHLSPHDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C1=CC=C(O1)Br)O |
Origin of Product |
United States |
Biological Activity
2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound features a furan ring substituted with bromine, which is known to enhance biological interactions. The following sections will discuss its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol can be represented as follows:
Antibacterial Properties
Recent studies have demonstrated that compounds similar to 2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol exhibit promising antibacterial activity. For instance, derivatives of bromofuran have been tested against various strains of bacteria, including those from the Enterobacteriaceae and Staphylococcaceae families. The results indicated significant inhibition zones, suggesting effective antibacterial properties.
Table 1: Antibacterial Activity of Related Compounds
The mechanism by which 2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol exerts its antibacterial effects is likely related to its ability to interfere with bacterial cell wall synthesis or function. Studies suggest that the presence of the bromine atom enhances lipophilicity, aiding in membrane penetration and subsequent disruption of cellular processes.
Case Study 1: Synthesis and Testing
In a recent study, researchers synthesized several derivatives of bromofuran compounds, including 2-(Aminomethyl)-1-(5-bromofuran-2-yl)butan-1-ol. These compounds were subjected to in vitro testing against a panel of bacterial strains. The synthesized compound showed a notable bacteriostatic effect against Gram-positive bacteria, particularly Staphylococcus epidermidis and Bacillus subtilis.
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study revealed that modifications to the amino group significantly influenced antibacterial potency. Compounds with larger alkyl substituents on the amine exhibited enhanced activity, indicating that steric factors play a crucial role in biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
